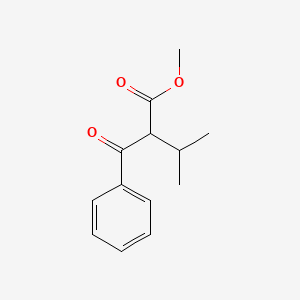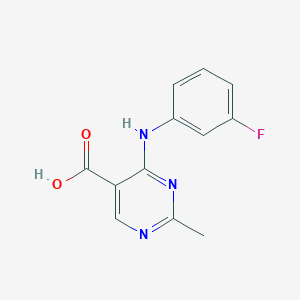
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, also known as FAMPy, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FAMPy is a pyrimidine-based molecule that has a fluorine atom attached to an anilino group at the 3-position and a carboxylic acid group at the 5-position.
Applications De Recherche Scientifique
1. Supramolecular Chemistry and Molecular Recognition
Studies have shown that compounds like 2-amino-4-methylpyrimidine, which have structural similarities to 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid, are significant in supramolecular chemistry. They are used to investigate hydrogen bonding interactions and to build receptor structures for molecular recognition, as seen in the binding of dicarboxylic acids in solution and the formation of supramolecular polymeric structures (Mahapatra et al., 2011).
2. Organic Synthesis and Functionalization
Research into similar pyrimidine derivatives demonstrates their utility in organic synthesis. For example, the treatment of unprotected 5-amino-4-methylpyrimidine with n-BuLi led to direct condensation with various carboxylic acid derivatives, facilitating the synthesis of complex organic compounds (Song et al., 2009).
3. Development of Pharmaceutical Agents
Pyrimidine carboxylic acids are studied for their potential as pharmaceutical agents. For instance, 5,6-Dihydroxypyrimidine-4-carboxylic acids have been identified as promising series of hepatitis C virus NS5B polymerase inhibitors (Stansfield et al., 2004). Additionally, 4-aminopyrimidine-5-carboxaldehyde oximes, with structural similarities, have shown inhibitory activity against VEGFR-2 kinase, indicating potential in cancer therapy (Huang et al., 2006).
4. Material Science and Crystallography
Compounds structurally related to 4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid are also significant in material science, particularly in crystallography. For example, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate's crystal structure provides insights into molecular interactions and crystal formation processes (Richter et al., 2023).
5. Chemical Reactions and Mechanisms
Research on pyrimidine derivatives, like the study of hydrogen atom exchange in 5-fluoro-1-methylpyrimidin-4(1H)-one, helps understand chemical reactions and mechanisms. Such studies reveal insights into the effects of different substituents on reaction rates and molecular stability (Kheifets et al., 2004).
Safety And Hazards
As with any chemical, the safety and hazards of these compounds would depend on their specific structures and properties. Generally, fluoroanilines, pyrimidines, and carboxylic acids should be handled with care. They should be used only in a laboratory setting, with appropriate safety equipment12.
Orientations Futures
The future directions of research into these compounds could involve exploring their potential uses in various fields such as medicine, agriculture, and materials science. This could involve synthesizing new compounds and studying their properties and potential applications3.
Please note that this is a general overview and may not apply directly to “4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid”. For more specific information, further research would be needed. If you have access to a chemical database or a scientific research tool, you might be able to find more information there. If you’re doing this research for a specific purpose (like a school project or a research paper), you might want to consult with a teacher or a mentor to get more guidance. They might be able to provide more specific resources or suggest a different approach to your research.
Propriétés
IUPAC Name |
4-(3-fluoroanilino)-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRHGBRDUGDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoroanilino)-2-methylpyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

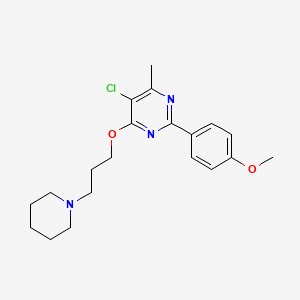
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)
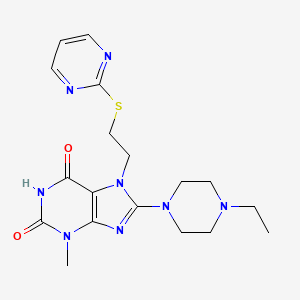
![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)
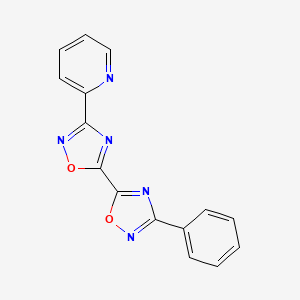
![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)
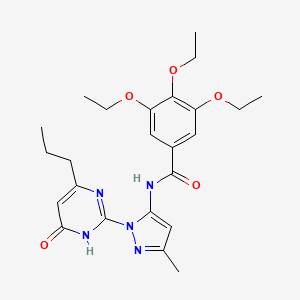
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
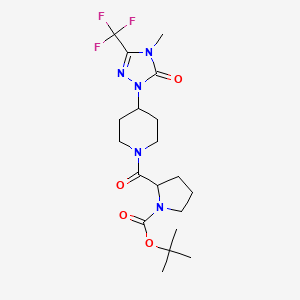
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)
